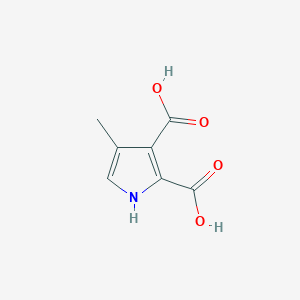

4-Methyl-1H-pyrrole-2,3-dicarboxylic acid

Description

Properties

Molecular Formula |

C7H7NO4 |

|---|---|

Molecular Weight |

169.13 g/mol |

IUPAC Name |

4-methyl-1H-pyrrole-2,3-dicarboxylic acid |

InChI |

InChI=1S/C7H7NO4/c1-3-2-8-5(7(11)12)4(3)6(9)10/h2,8H,1H3,(H,9,10)(H,11,12) |

InChI Key |

XNBBIKSAQCJMEU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CNC(=C1C(=O)O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-1H-pyrrole-2,3-dicarboxylic acid can be achieved through several methods. One common approach involves the cyclization of glycine-derived enamino amides. This method is known for its high yield and operational simplicity . Another method includes the oxidative cyclization of β-enaminones, which involves a rearrangement step after the ring formation .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of pyrrole synthesis can be applied. These methods often involve the condensation of carboxylic acids with amines, followed by cyclization under acidic conditions .

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-1H-pyrrole-2,3-dicarboxylic acid undergoes various chemical reactions, including:

Reduction: Reduction reactions can modify the carboxylic acid groups, potentially converting them into alcohols or other functional groups.

Substitution: The compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.

Common Reagents and Conditions:

Oxidation: Common reagents include iodine and copper (II) catalysts.

Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Reagents such as halogens and alkylating agents are often used.

Major Products Formed:

Oxidation: Pyrrolin-4-ones.

Reduction: Alcohol derivatives.

Substitution: Various substituted pyrrole derivatives.

Scientific Research Applications

Pharmacological Applications

This compound has been studied for its pharmacological properties, particularly its potential as an anti-inflammatory and antimicrobial agent.

Anti-inflammatory Activity

Research has demonstrated that derivatives of pyrrole compounds exhibit significant anti-inflammatory effects. For instance, amidrazone-derived pyrrole derivatives have shown efficacy in inhibiting pro-inflammatory cytokines like IL-6 and TNF-α in human peripheral blood mononuclear cells . This suggests that 4-Methyl-1H-pyrrole-2,3-dicarboxylic acid could be explored further for developing new anti-inflammatory drugs.

Antimicrobial Activity

Studies indicate that pyrrole derivatives possess antimicrobial properties against various bacterial strains. The compound has been tested against pathogens such as Staphylococcus aureus and Escherichia coli, demonstrating significant antibacterial activity . This positions it as a candidate for developing new antibiotics or antiseptics.

Material Science Applications

This compound is also utilized in materials science for synthesizing polymers and nanomaterials.

Polymer Synthesis

The compound can be used as a monomer in the synthesis of conducting polymers. Conducting polymers derived from pyrrole compounds have applications in organic electronics, including sensors and photovoltaic devices. The incorporation of carboxylic acid groups enhances solubility and processability, making them suitable for various applications .

Nanomaterials

Nanostructured materials derived from pyrrole compounds have been investigated for their potential use in drug delivery systems. The ability to functionalize these materials with biological molecules could enhance their targeting capabilities within the body .

Organic Synthesis Applications

In organic chemistry, this compound serves as an important building block for synthesizing more complex molecules.

Synthesis of Bioactive Compounds

The compound can be used to prepare various bioactive molecules through cyclization reactions. For instance, it can react with amines or alcohols to form derivatives that exhibit enhanced biological activity . This versatility makes it a valuable intermediate in pharmaceutical chemistry.

Case Studies

| Study Title | Findings | Application |

|---|---|---|

| Synthesis of Pyrrole Derivatives | New derivatives showed significant anti-inflammatory properties | Potential drug development |

| Antimicrobial Activity Assessment | Effective against multiple bacterial strains | Antibiotic formulation |

| Polymerization Studies | Conducting polymers exhibited enhanced electrical properties | Use in electronic devices |

Mechanism of Action

The mechanism of action of 4-Methyl-1H-pyrrole-2,3-dicarboxylic acid and its derivatives involves interactions with specific molecular targets and pathways. For instance, its derivatives can inhibit HIV-1 protease, an enzyme crucial for the maturation of the HIV virus . The compound’s structure allows it to bind to the active site of the enzyme, preventing its function and thereby inhibiting viral replication.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key structural and functional differences between 4-methyl-1H-pyrrole-2,3-dicarboxylic acid and related compounds:

Key Findings

Oxidation Resistance: The 4-methyl derivative’s oxidation resistance contrasts sharply with N-hydroxy-5-norbornene-2,3-dicarboximide, which facilitates oxidation reactions. The former’s stability arises from its strong intramolecular H-bond, while the latter’s imide group enables redox activity .

Coordination Chemistry: Unlike pyrazine-2,3-dicarboxylic acid (which forms diverse transition metal complexes), the pyrrole derivative’s electron-rich ring and carboxylate groups may favor interactions with lanthanides or alkali metals.

Synthetic Pathways : The 4-methyl derivative is synthesized via condensation reactions, whereas 4-hydroxy-1H-pyrrole-2,3-dicarboxylic acid derivatives are prepared using isocyanide- or carbodiimide-mediated annulation under neutral conditions .

Physical and Spectral Data

Biological Activity

4-Methyl-1H-pyrrole-2,3-dicarboxylic acid is a pyrrole derivative notable for its structural features, including two carboxylic acid groups and a methyl group on the pyrrole ring. Its molecular formula is with a molecular weight of approximately 173.12 g/mol. This compound has attracted attention due to its diverse biological activities and potential applications in medicinal chemistry and organic synthesis.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antibacterial properties, potentially interacting with bacterial cell structures or metabolic pathways. For instance, structural analogs have shown activity against various Gram-positive and Gram-negative bacteria, indicating a possible role in antibiotic development .

- Anti-inflammatory Properties : Similar pyrrole derivatives have been reported to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α. This suggests that this compound could also modulate inflammatory responses, making it a candidate for further investigation in inflammatory disease models .

- Enzyme Interaction : Interaction studies have indicated that this compound may affect enzyme activity or receptor binding, which could mediate its biological effects. The specific mechanisms remain to be fully elucidated but are critical for understanding its pharmacological potential.

Synthesis Methods

Several methods have been developed for synthesizing this compound. These include:

- Condensation Reactions : Utilizing appropriate precursors to achieve the desired pyrrole structure.

- Cyclization Techniques : Employing cyclization strategies that incorporate the carboxylic acid functionalities at the correct positions on the pyrrole ring.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is essential:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-Methyl-1H-pyrrole-2-carboxylic acid | One carboxyl group at position 2 | Lacks the second carboxyl group present in the target compound |

| Pyrrole-2-carboxylic acid | One carboxyl group at position 2 | Simplistic structure compared to the dicarboxylic acid |

| 5-Methyl-1H-pyrrole-2-carboxylic acid | One carboxyl group at position 2 | Different methyl substitution pattern |

| 4-Methylpyridine | A pyridine ring instead of a pyrrole | Lacks the nitrogen atom in the same position as pyrroles |

The presence of two carboxylic groups and a methyl substituent at the fourth position enhances its reactivity and biological activity compared to these related compounds.

Case Studies and Research Findings

Recent studies highlight the potential of this compound in various applications:

- Antibacterial Studies : Research has shown that derivatives of pyrroles exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) for these compounds were found to be effective, suggesting that modifications in structure can enhance activity against resistant strains .

- Anti-inflammatory Activity : In vitro studies demonstrated that certain derivatives inhibited cytokine production in stimulated human peripheral blood mononuclear cells (PBMCs), indicating potential therapeutic applications in treating inflammatory diseases .

- Mechanistic Insights : Investigations into the interaction of this compound with specific enzymes have revealed its ability to modulate enzyme activity, which may be pivotal in developing new therapeutic agents targeting metabolic pathways .

Q & A

Q. What are the optimal synthetic routes for preparing 4-Methyl-1H-pyrrole-2,3-dicarboxylic acid derivatives under mild conditions?

A one-step annulation strategy using acetylenic esters and α-amino acids in the presence of cyclohexyl isocyanide or N,N′-dicyclohexylcarbodiimide under neutral conditions has been reported. This method avoids harsh reagents and enables efficient synthesis of 4-hydroxy-substituted derivatives, which can be further modified to introduce methyl groups . Column chromatography (ethyl acetate/hexane) and recrystallization (e.g., 2-propanol) are recommended for purification .

Q. How can X-ray crystallography elucidate the molecular conformation of this compound derivatives?

Single-crystal X-ray studies of dimethyl 5-acetyl-1-hydroxy-4-methyl-1H-pyrrole-2,3-dicarboxylate revealed a monoclinic crystal system (space group P2₁/c) with unit cell parameters a = 10.3893 Å, b = 15.1803 Å, and c = 7.5789 Å. Displacement ellipsoids at 60% probability level confirmed the planar geometry of the pyrrole ring and spatial orientation of substituents, critical for understanding reactivity .

Q. What spectroscopic techniques are essential for characterizing intermediates in pyrrole-dicarboxylic acid synthesis?

High-resolution <sup>1</sup>H NMR (e.g., 400 MHz in DMSO-d6) is critical for tracking regioselectivity, while ESI-MS and LCMS validate molecular weights and purity (>95%). For example, methyl-substituted derivatives show distinct proton signals at δ 2.56 ppm for methyl groups and aromatic protons between δ 7.5–8.7 ppm .

Advanced Research Questions

Q. How do electronic effects of substituents influence the alkaline stability of this compound derivatives?

Comparative studies of benzene-dicarboxylic acids (e.g., 1,3- vs. 1,4-substituted isomers) suggest that electron-withdrawing groups (e.g., -COO<sup>-</sup>) reduce stability in basic media. For pyrrole analogs, methyl groups may sterically hinder hydrolysis, but their electron-donating nature could destabilize the ring under alkaline conditions. Accelerated degradation tests in KOD/D2O are recommended .

Q. What strategies mitigate competing side reactions during esterification of this compound?

Low-temperature (−20°C) diazomethane treatments in dichloromethane, coupled with triethylamine as a base, minimize over-alkylation. Restricting reaction times to 40–48 hours and using anhydrous solvents prevent hydrolysis of sensitive ester groups .

Q. How can contradictory spectral data for tautomeric forms of this compound be resolved?

Combining variable-temperature NMR with density functional theory (DFT) calculations helps distinguish between keto-enol tautomers. For example, downfield shifts in <sup>13</sup>C NMR (>170 ppm) indicate carboxylate groups, while hydroxyl protons (δ ~12–14 ppm) confirm enolic forms .

Q. Can this compound act as a ligand in homochiral metal-organic frameworks (MOFs) for asymmetric catalysis?

The dicarboxylate moiety’s rigidity and chelation potential make it suitable for constructing MOFs. Post-synthetic modification strategies, such as coordinating Cu<sup>2+</sup> or Mn<sup>2+</sup> with 2,2′-bisquinoline-4,4′-dicarboxylic acid analogs, could stabilize chiral environments for enantioselective reactions .

Methodological Notes

- Crystallography : Refine structures using SHELXTL software with restraints for disordered substituents .

- Synthesis : Prioritize one-pot annulation over multi-step routes to reduce side products .

- Stability Testing : Use polyphosphoric acid (PPA) or ortho-phosphoric acid (PA) to simulate industrial-grade conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.